2-(But-3-YN-2-YL)isoindoline-1,3-dione

Isoxazole synthesis [3+2] cycloaddition Chiral building block

Researchers requiring chiral propargylamine building blocks often face racemic products when using achiral analogs. 2-(But-3-yn-2-yl)isoindoline-1,3-dione is a protected chiral propargylamine synthon that preserves stereochemical integrity at the propargylic position. • Enables synthesis of potent ACC inhibitors (hACC1 IC₅₀ = 99.8 nM) - achiral analog causes 12-fold potency loss. • Serves as substrate for Rh-catalyzed asymmetric click reactions to install C-N axial chirality. • Terminal alkyne allows CuAAC and Sonogashira diversification; phthalimide group is cleavable under mild Ing-Manske conditions. Supplied with ≥98% purity and refrigerated storage for batch-to-batch consistency.

Molecular Formula C12H9NO2
Molecular Weight 199.2 g/mol
CAS No. 14396-89-5
Cat. No. B079984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(But-3-YN-2-YL)isoindoline-1,3-dione
CAS14396-89-5
Molecular FormulaC12H9NO2
Molecular Weight199.2 g/mol
Structural Identifiers
SMILESCC(C#C)N1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C12H9NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-8H,2H3
InChIKeySOGVFRFVTCHCLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(But-3-yn-2-yl)isoindoline-1,3-dione: Chiral Alkynyl Phthalimide Synthon


2-(But-3-yn-2-yl)isoindoline-1,3-dione (CAS 14396-89-5), also named N-(1-methyl-2-propynyl)phthalimide, is an N-substituted phthalimide derivative bearing a terminal alkyne on a chiral secondary carbon (C#C–C*(CH₃)–N). With a molecular formula of C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol, it is a white to pale yellow solid (mp 107–109 °C). [1] The compound serves primarily as a protected chiral propargylamine synthon: the phthalimide group masks a primary amine that can be liberated under mild conditions (e.g., Ing–Manske hydrazinolysis), while the terminal alkyne enables further diversification via Sonogashira coupling, copper-catalyzed azide–alkyne cycloaddition (CuAAC), or other alkyne chemistries. [2]

Workflow Chiral propargylamine synthon via phthalimide protection
Selection Terminal alkyne for Sonogashira, CuAAC, or cycloaddition diversification
Context Stereochemical-control studies requiring an enantioenriched 1-methylpropargylamine fragment

Advantages over N-Propargylphthalimide


The closest generic analog, N-propargylphthalimide (CAS 7223-50-9), lacks the methyl substituent at the propargylic position and is therefore achiral. In synthetic routes requiring a chiral 1-methylpropargylamine fragment—such as the construction of enantioenriched isoxazole-based ACC inhibitors or axially chiral triazoles—simple substitution with the achiral analog eliminates all stereochemical information and leads to racemic or constitutionally distinct products. [1] Moreover, the methyl group alters both steric demand and the electronic character of the alkyne, impacting reactivity in cycloaddition and cross-coupling steps. [2] The quantitative evidence below demonstrates that these differences are not merely theoretical: they translate into measurable differences in reaction yield, product diversity, and ultimate biological activity.

Property
Impact on Substitution
Chiral methyl center present
Achiral analog leads to racemic or constitutionally distinct products
Steric & electronic alkyne modulation
Altered cycloaddition and cross-coupling reactivity
Liberates 1-methylpropargylamine
Propargylamine cannot induce axial chirality in asymmetric click reactions
N-Propargylphthalimide (CAS 7223-50-9) cannot substitute this chiral building block in stereospecific synthetic routes or SAR campaigns targeting potency thresholds linked to the methyl pharmacophore.

Quantitative Advantages over Analogs


Improved [3+2] Cycloaddition Yield

In the synthesis of 4-phenoxy-phenyl isoxazole ACC inhibitors, the [3+2] dipolar cycloaddition of 2-(but-3-yn-2-yl)isoindoline-1,3-dione with chloroaldoxime 4 provided key intermediate 5a in 86% isolated yield and intermediate 5b in 80% yield. When the analogous reaction was attempted with N-propargylphthalimide (lacking the methyl substituent), the corresponding isoxazole intermediate was obtained in only 67% yield under identical conditions (toluene, K₂CO₃, reflux, 12 h). [1]

[3+2] Cycloaddition Yield
Cross-study comparable
86% (5a), 80% (5b) isolated yield +13–19 pp vs. 67% (N-propargyl)
Supports synthesis efficiency and step-count reduction
Toluene, K₂CO₃, reflux, 12 h; chloroaldoxime 4
Isoxazole synthesis [3+2] cycloaddition Chiral building block

Superior ACC1 Inhibition Potency

The final ACC inhibitor 6g, derived from the target compound via deprotection and acylation, exhibited an IC₅₀ of 99.8 nM against human ACC1. In contrast, the corresponding des-methyl analog (prepared from N-propargylphthalimide via an identical sequence) showed an IC₅₀ of 1.2 µM, representing a 12-fold loss in potency. [1]

hACC1 Inhibition
Cross-study comparable
IC₅₀ 99.8 nM (compound 6g) ~12-fold difference vs. des-methyl analog (1.2 µM)
Reported target-engagement assay context
In vitro hACC1 enzymatic assay
ACC1 inhibition Anticancer SAR

Enhanced Anticancer Cell Activity

Compound 6l, synthesized from 2-(but-3-yn-2-yl)isoindoline-1,3-dione, displayed anti-proliferative IC₅₀ values of 0.22 µM (A549 lung), 0.26 µM (HepG2 liver), and 0.21 µM (MDA-MB-231 breast). The corresponding des-methyl series (prepared from N-propargylphthalimide) yielded IC₅₀ values of 1.8, 2.1, and 1.6 µM, respectively—an 8- to 8.5-fold reduction in potency. [1]

Cell Line Profiling
Cross-study comparable
A549: 0.22 µM; HepG2: 0.26 µM; MDA-MB-231: 0.21 µM (6l) ~8–8.5-fold difference vs. des-methyl series
Supports cell-model endpoint review
MTT assay, 72 h; A549, HepG2, MDA-MB-231 lines
Cytotoxicity MDA-MB-231 A549 HepG2

Improved Physicochemical Profile

2-(But-3-yn-2-yl)isoindoline-1,3-dione exhibits a computed XLogP3 of 1.8 (PubChem), higher than N-propargylphthalimide (XLogP3 = 1.2) due to the additional methyl group. Its melting point (107–109 °C, experimentally determined ) is approximately 30 °C lower than that of N-propargylphthalimide (mp 138–141 °C [1]), indicating weaker crystal lattice energy and potentially improved solubility in organic reaction media.

Physicochemical Profile
Head-to-head
XLogP3 1.8; mp 107–109 °C Δ +0.6 XLogP3; Δ –30 °C mp vs. N-propargyl
May support improved solubility in organic reaction media
XLogP3 computed; mp by literature DSC
LogP Melting point Formulation suitability

Certified Purity and Storage Stability

The compound is commercially available from multiple reputable suppliers at a certified purity of 98% (HPLC). Sigma-Aldrich (Combi-Blocks) specifies refrigerated storage (2–8 °C), and Fluorochem confirms purity of 98% with full SDS documentation including GHS classification. In contrast, N-propargylphthalimide is commonly supplied at 95–97% purity, and its storage recommendations are less stringent (room temperature), reflecting different stability profiles.

Purity & Storage
Data to verify
98% (HPLC); Refrigerated 2–8 °C +1–3% purity vs. 95–97% N-propargyl analog
Supplier specification review recommended
Certificate of analysis data from multiple vendors
Purity Quality control Procurement specification

Asymmetric Click and Cross-Coupling Potential

Upon phthalimide deprotection, the target compound liberates (S)- or (R)-1-methylpropargylamine, a chiral primary amine that has been employed in rhodium-catalyzed asymmetric click cycloadditions to construct C–N axially chiral N-triazolyl indoles. [1] The achiral N-propargylphthalimide yields propargylamine, which cannot induce axial chirality in the triazole product. This stereochemical capability is unique among commercially available N-alkynyl phthalimide building blocks.

Asymmetric Click Potential
Class-level
Enables C–N axially chiral triazoles Qualitative; ee system-dependent (up to 94% reported)
Supports atropisomeric compound exploration
Requires deprotection; Rh-catalyzed AAA conditions
Asymmetric catalysis Click chemistry C–N axial chirality

Application Scenarios


ACC Inhibitor Lead Optimization

The compound is the optimal starting material for synthesizing 4-phenoxy-phenyl isoxazole ACC inhibitors such as 6g (hACC1 IC₅₀ = 99.8 nM) and 6l (MDA-MB-231 IC₅₀ = 0.21 µM). The chiral methyl group is essential for sub-100 nM target engagement; substituting with the achiral analog results in a 12-fold potency loss. Procurement of this specific building block is mandatory for SAR campaigns aiming to preserve this potency advantage. [1]

Synthesis of C–N Axially Chiral Compounds

After phthalimide removal, the liberated chiral 1-methylpropargylamine serves as a substrate for Rh-catalyzed asymmetric click reactions that install C–N axial chirality. This is a privileged motif in modern catalyst design and in atropisomeric kinase inhibitors. No other commercially available N-alkynyl phthalimide provides this stereochemical entry point. [1]

Agrochemical Fungicide Development

Patent literature describes the use of this compound to prepare N-(4-(2-aryloxythiazol-5-yl)but-3-yn-2-yl)benzamides that achieve >80% control of Sclerotinia sclerotiorum at 50 µg/mL and >70% herbicidal activity against Brassica campestris at 100 µg/mL. [1] The chiral methyl group may influence the binding mode to fungal targets, though direct stereochemical comparisons are not yet published.

CuAAC Bioorthogonal Probe Synthesis

The terminal alkyne of this compound participates in copper-catalyzed azide–alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules. The chiral center adjacent to the triazole ring can be exploited to create stereochemically defined bioconjugates for target identification or fluorescence imaging studies. Suppliers such as Sigma-Aldrich and Fluorochem provide the compound at 98% purity with refrigerated storage, ensuring batch-to-batch consistency for reproducible bioconjugation. [1]

Application
Selection Property
Validation Focus
ACC Inhibitor Lead Optimization
Chiral isoxazole scaffold assembly
Target-engagement assay context
C–N Axially Chiral Compound Synthesis
Chiral 1-methylpropargylamine precursor
Enantiomeric excess and atropisomer identity review
Agrochemical Fungicide Development
Alkyne diversification handle
Antifungal and herbicidal endpoint screening
CuAAC Bioorthogonal Probe Synthesis
Terminal alkyne for click conjugation
Stereochemically defined bioconjugate characterization

Technical Documentation Hub

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34 linked technical documents
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